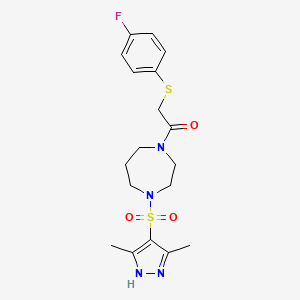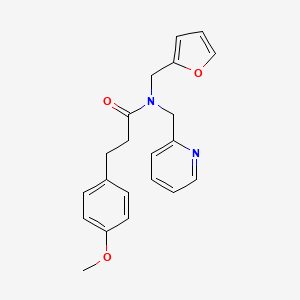![molecular formula C12H16N2O3 B2736859 1-[5-(morpholinocarbonyl)-1H-pyrrol-3-yl]-1-propanone CAS No. 303995-86-0](/img/structure/B2736859.png)
1-[5-(morpholinocarbonyl)-1H-pyrrol-3-yl]-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial Activity
Morpholine-containing compounds have a rich history of biological effects. Notably, natural products like Chelonin A and Viloxazine , both containing the morpholine moiety, exhibit remarkable antimicrobial properties . Researchers have explored synthetic derivatives for their potential as novel antimicrobial agents. Investigating the antibacterial and antifungal properties of this compound could lead to new therapeutic strategies.
Corrosion Inhibition
In industrial applications, morpholine derivatives serve as effective corrosion inhibitors . Their ability to protect metals from corrosion makes them valuable in various sectors, including oil refineries, chemical plants, and water treatment facilities. Further studies could optimize their performance and expand their practical use.
Surface-Active Agents
Morpholine-based compounds also find application as surface-active agents . These amphiphilic molecules play a crucial role in emulsification, wetting, and foaming processes. Investigating their surfactant properties and potential applications in cleaning products or cosmetics could be worthwhile.
Organocatalysis
Researchers have explored morpholine derivatives as organocatalysts . These compounds can accelerate chemical reactions without being consumed in the process. Investigating their catalytic activity and selectivity could lead to novel synthetic methodologies.
Enzyme Inhibition
Recent studies have highlighted the inhibitory effects of morpholine-based compounds on enzymes associated with Alzheimer’s disease (AD) . For instance, compounds 4 and 5 have emerged as potent inhibitors of the legumain enzyme (AEP) in mouse models. Understanding their mechanism of action and potential therapeutic implications could contribute to AD drug development.
Pharmacokinetics and Drug-Likeness
Predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties indicate that most morpholine derivatives display promising pharmacokinetic profiles and drug-likeness properties . Investigating their bioavailability, metabolism, and safety profiles is essential for potential drug development.
Propriétés
IUPAC Name |
1-[5-(morpholine-4-carbonyl)-1H-pyrrol-3-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-2-11(15)9-7-10(13-8-9)12(16)14-3-5-17-6-4-14/h7-8,13H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COERLGBXJVKIGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CNC(=C1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601328403 |
Source


|
| Record name | 1-[5-(morpholine-4-carbonyl)-1H-pyrrol-3-yl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601328403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID50085789 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
303995-86-0 |
Source


|
| Record name | 1-[5-(morpholine-4-carbonyl)-1H-pyrrol-3-yl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601328403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide](/img/structure/B2736776.png)
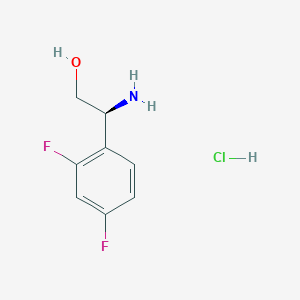
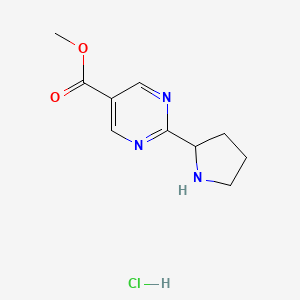
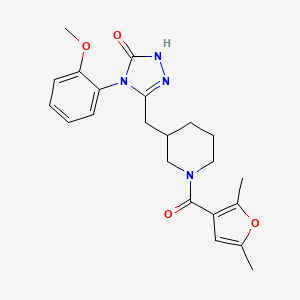


![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2736784.png)
![1-(4-Fluorophenyl)-3-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)imidazolidin-2-one](/img/structure/B2736787.png)
![2-(3-butyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2736788.png)
![3-[(3-Chlorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2736790.png)
![1-[3-(Oxiran-2-ylmethoxy)phenyl]triazole](/img/structure/B2736792.png)

